Z-Ile-Glu(OMe)-Thr-DL-Asp(OMe)-fluoromethylketone

CAS No.: 1926163-59-8

Cat. No.: VC11677094

Molecular Formula: C30H43FN4O11

Molecular Weight: 654.7 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1926163-59-8 |

|---|---|

| Molecular Formula | C30H43FN4O11 |

| Molecular Weight | 654.7 g/mol |

| IUPAC Name | methyl (4S)-5-[[(2S,3R)-1-[(5-fluoro-1-methoxy-1,4-dioxopentan-3-yl)amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-[[(2S,3S)-3-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]-5-oxopentanoate |

| Standard InChI | InChI=1S/C30H43FN4O11/c1-6-17(2)25(35-30(43)46-16-19-10-8-7-9-11-19)28(41)32-20(12-13-23(38)44-4)27(40)34-26(18(3)36)29(42)33-21(22(37)15-31)14-24(39)45-5/h7-11,17-18,20-21,25-26,36H,6,12-16H2,1-5H3,(H,32,41)(H,33,42)(H,34,40)(H,35,43)/t17-,18+,20-,21?,25-,26-/m0/s1 |

| Standard InChI Key | PHLCQASLWHYEMX-KQURNKOZSA-N |

| Isomeric SMILES | CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)OC)C(=O)N[C@@H]([C@@H](C)O)C(=O)NC(CC(=O)OC)C(=O)CF)NC(=O)OCC1=CC=CC=C1 |

| SMILES | CCC(C)C(C(=O)NC(CCC(=O)OC)C(=O)NC(C(C)O)C(=O)NC(CC(=O)OC)C(=O)CF)NC(=O)OCC1=CC=CC=C1 |

| Canonical SMILES | CCC(C)C(C(=O)NC(CCC(=O)OC)C(=O)NC(C(C)O)C(=O)NC(CC(=O)OC)C(=O)CF)NC(=O)OCC1=CC=CC=C1 |

Introduction

Chemical Structure and Physicochemical Properties

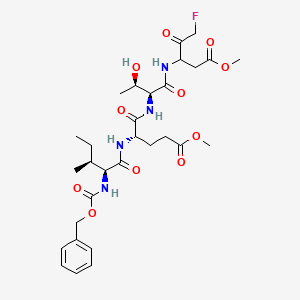

Z-Ile-Glu(OMe)-Thr-DL-Asp(OMe)-fluoromethylketone is a tetrapeptide derivative featuring a fluoromethylketone (FMK) group at its C-terminus. The compound’s structure includes the following residues:

-

N-terminal Z-group (benzyloxycarbonyl): Enhances stability and cell permeability.

-

Isoleucine (Ile): Contributes to hydrophobic interactions with enzyme active sites.

-

γ-Methylglutamate (Glu(OMe)): Modifies solubility and steric effects.

-

Threonine (Thr): Introduces a hydroxyl group for hydrogen bonding.

-

DL-Aspartate (Asp(OMe)): The racemic mixture at this position may influence binding kinetics .

Table 1: Molecular Properties of Z-Ile-Glu(OMe)-Thr-DL-Asp(OMe)-fluoromethylketone

| Property | Value |

|---|---|

| CAS Number | 1926163-59-8 |

| Molecular Formula | |

| Molecular Weight | 654.7 g/mol |

| Key Functional Group | Fluoromethylketone (FMK) |

| Solubility | Compatible with DMSO or ethanol |

The FMK group’s electrophilic carbon reacts irreversibly with cysteine thiols in protease active sites, forming a thioether bond that blocks catalytic activity . This mechanism underpins its utility in targeting caspases and granzymes, enzymes critical to apoptosis and immune cell cytotoxicity.

Synthesis and Stereochemical Considerations

The synthesis of Z-Ile-Glu(OMe)-Thr-DL-Asp(OMe)-fluoromethylketone typically follows solid-phase peptide synthesis (SPPS) protocols, with post-translational modification to introduce the FMK group. A key challenge lies in preserving stereochemical integrity, as racemization at the Asp(OMe) residue (denoted “DL”) is common during FMK incorporation . Studies on analogous PFMKs, such as Z-Phe-Ala-CHF, reveal that racemization at the P position (adjacent to FMK) reduces inhibitory potency by over 100-fold compared to optically pure forms .

The Dakin-West reaction, a classical method for FMK synthesis, often induces racemization, necessitating chiral chromatography or asymmetric synthesis techniques to isolate active enantiomers . Despite these challenges, the DL configuration in Z-Ile-Glu(OMe)-Thr-DL-Asp(OMe)-fluoromethylketone may broaden its reactivity spectrum, enabling interactions with multiple protease isoforms.

Mechanism of Action: Targeting Caspases and Granzymes

Z-Ile-Glu(OMe)-Thr-DL-Asp(OMe)-fluoromethylketone acts as an irreversible inhibitor of caspase-8 (IC ~5–20 µM) and granzyme B, pivotal enzymes in apoptotic signaling . Caspase-8 initiates the extrinsic apoptosis pathway via death receptor activation (e.g., CD95/Fas), while granzyme B, secreted by cytotoxic T cells, induces target cell apoptosis through caspase-dependent and independent mechanisms.

Granzyme B Suppression

Granzyme B cleavage of pro-apoptotic proteins (e.g., Bid) is inhibited by Z-Ile-Glu(OMe)-Thr-DL-Asp(OMe)-fluoromethylketone, disrupting mitochondrial cytochrome c release and apoptosome formation. This dual inhibition makes the compound valuable for dissecting crosstalk between immune and apoptotic pathways.

Research Applications

Apoptosis Studies

The compound blocks CD95/Fas-induced apoptosis in vitro at concentrations of 5–20 µM, enabling researchers to isolate caspase-8’s role in death receptor signaling. For example, pretreatment with Z-Ile-Glu(OMe)-Thr-DL-Asp(OMe)-fluoromethylketone in Jurkat cells reduces PARP cleavage by >80%, confirming caspase-8 dependency.

Immunosuppression and Autoimmunity

PFMKs like Z-Phe-Ala-FMK inhibit T-cell proliferation and interleukin-2 (IL-2) secretion, suggesting utility in autoimmune disease models . In murine pneumococcal infection models, analogous compounds increase bacterial loads due to immunosuppression, validating their biological activity .

Neurodegenerative Disease Models

By modulating caspase activity, Z-Ile-Glu(OMe)-Thr-DL-Asp(OMe)-fluoromethylketone aids in studying amyloid-β-induced apoptosis in neuronal cultures. Preliminary data suggest it reduces caspase-3 activation by 60–70% in Alzheimer’s disease models.

| Application | Mechanism | Challenges |

|---|---|---|

| Cancer Therapy | Blocks survival signals in tumor cells | Off-target effects on serine proteases |

| Autoimmune Disease | Suppresses T-cell activation | Immunosuppression risks |

| Neuroprotection | Inhibits amyloid-β apoptosis | Blood-brain barrier penetration |

While Z-Ile-Glu(OMe)-Thr-DL-Asp(OMe)-fluoromethylketone exhibits promising selectivity, its racemic DL configuration and potential off-target reactivity (e.g., with cathepsins) necessitate structural optimization . Comparative studies with chloromethylketones show FMKs have 30-fold lower alkylation rates, reducing toxicity but requiring higher doses .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume